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molecular formula C16H9BrF2S B8632520 5-Bromo-2,3-bis(4-fluorophenyl)thiophene CAS No. 83599-53-5

5-Bromo-2,3-bis(4-fluorophenyl)thiophene

Cat. No. B8632520
M. Wt: 351.2 g/mol
InChI Key: BRVMXKDGQVEXMJ-UHFFFAOYSA-N
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Patent
US04590205

Procedure details

A solution of 2,3-bis(4-fluorophenyl)thiophene (13.6 g, 50 mmole) in 120 ml methylene chloride and 150 ml acetic acid was cooled to ~5° and treated with bromine (2.8 ml, 55 mmole). After 4 hours, the reaction mixture was concentrated in vacuo. The residue was dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine, dried and concentrated in vacuo. Recrystallization from ethanol gave the title compound (14.7 g), m.p. 91°-93°.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:9][CH:10]=[CH:11][C:12]=2[C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=2)=[CH:4][CH:3]=1.[Br:20]Br>C(Cl)Cl.C(O)(=O)C>[Br:20][C:10]1[S:9][C:8]([C:5]2[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=2)=[C:12]([C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=2)[CH:11]=1

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1SC=CC1C1=CC=C(C=C1)F
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=CC(=C(S1)C1=CC=C(C=C1)F)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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